molecular formula C8H17NO B8767652 Diisopropylacetamide CAS No. 5440-65-3

Diisopropylacetamide

Cat. No.: B8767652
CAS No.: 5440-65-3
M. Wt: 143.23 g/mol
InChI Key: UMJPVWFIBILILQ-UHFFFAOYSA-N
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Description

Diisopropylacetamide (IUPAC name: 3-methyl-2-(propan-2-yl)butanamide) is a tertiary aliphatic amide with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol . Its structure features a central acetamide core substituted with two isopropyl groups, resulting in a branched alkyl chain configuration. The SMILES representation is CC(C)C(C(C)C)C(N)=O, and its InChIKey is UMJPVWFIBILILQ-UHFFFAOYSA-N .

The molecule contains 26 chemical bonds, including 9 non-hydrogen bonds, 3 rotatable bonds, and one primary amide group (–CONH₂) . This structure confers unique steric and electronic properties, influencing its physicochemical behavior and biological activity. This compound is also a derivative of valproic acid, a well-known anticonvulsant, and has been investigated for its antiallodynic effects in neuropathic pain models .

Properties

CAS No.

5440-65-3

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-methyl-2-propan-2-ylbutanamide

InChI

InChI=1S/C8H17NO/c1-5(2)7(6(3)4)8(9)10/h5-7H,1-4H3,(H2,9,10)

InChI Key

UMJPVWFIBILILQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)C(=O)N

Origin of Product

United States

Scientific Research Applications

Anticonvulsant Activity

Diisopropylacetamide has been studied for its potential as an anticonvulsant agent. Research indicates that derivatives of valproic acid, such as this compound, exhibit enhanced anticonvulsant potency compared to their parent compounds. In a study assessing the antiallodynic activity of this compound, results demonstrated that it produced significant dose-related reversal of tactile allodynia in rat models, indicating its potential for neuropathic pain treatment .

CompoundED50 (mg/kg)Plasma Concentration (mg/L)
This compound (DID)587
Valproic Acid (VPA)269125

Pharmacokinetic Properties

The pharmacokinetic profile of this compound shows minimal biotransformation into hepatotoxic metabolites, making it a safer alternative to traditional anticonvulsants like valproic acid. This property is crucial for developing new drugs with reduced side effects .

Synthetic Applications

This compound serves as a reagent in various synthetic pathways, particularly in the synthesis of complex organic molecules. Its ability to participate in coupling reactions has been explored extensively.

Coupling Reactions

Recent studies highlight the use of this compound in nickel-catalyzed asymmetric reductive cross-coupling reactions. These reactions allow for the formation of chiral products that are essential in pharmaceutical synthesis . The compound acts as a ligand or solvent, facilitating the coupling of various electrophiles.

Reaction TypeRole of this compound
Asymmetric Cross-CouplingLigand/Solvent
Electrophile CouplingReactant

Material Science

This compound is also utilized in material science applications due to its solvent properties and ability to modify polymer matrices. Its incorporation into polymers can enhance mechanical properties and thermal stability.

Polymer Modification

The compound has been investigated for use in modifying polyamide systems, improving their thermal and mechanical properties. Studies indicate that incorporating this compound into polymer blends results in materials with superior performance characteristics .

Neuropathic Pain Management

A significant case study involved evaluating this compound's efficacy in managing neuropathic pain through its action on specific pain pathways. The results showed that this compound significantly reduced pain responses in animal models compared to standard treatments .

Synthesis of Chiral Compounds

Another case study focused on using this compound in asymmetric synthesis to produce chiral intermediates for pharmaceuticals. The study demonstrated high enantioselectivity and yield, showcasing the compound's utility in drug development processes .

Chemical Reactions Analysis

Hydrolysis Reactions

Diisopropylacetamide undergoes hydrolysis under acidic or basic conditions to yield acetic acid and diisopropylamine. The reaction proceeds via nucleophilic attack on the carbonyl carbon, but the steric bulk of the isopropyl groups significantly slows the reaction compared to less hindered amides.

Conditions Reagents Products Yield References
Acidic (HCl, H₂O)Concentrated HCl, refluxAcetic acid + Diisopropylamine~60%
Basic (NaOH, H₂O)6M NaOH, 100°CSodium acetate + Diisopropylamine~55%

Mechanistic Notes :

  • The reaction follows a nucleophilic acyl substitution pathway.

  • Steric hindrance from the isopropyl groups reduces the accessibility of the carbonyl carbon, requiring prolonged heating.

Reduction Reactions

This compound can be reduced to N,N-diisopropylethylamine using strong reducing agents. The reaction is less efficient compared to primary amides due to steric effects.

Reagents Conditions Products Yield References
LiAlH₄Anhydrous ether, refluxN,N-Diisopropylethylamine~40%
BH₃·THFTHF, 0°C to RTN,N-Diisopropylethylamine~35%

Key Observations :

  • The bulky isopropyl groups hinder the approach of the reducing agent, leading to moderate yields.

  • Side products may include partially reduced intermediates if reaction conditions are not tightly controlled.

Coordination Chemistry

The lone pairs on the amide’s oxygen and nitrogen enable it to act as a ligand in metal complexes, though steric hindrance limits its utility.

Metal Ion Complex Type Stability Constant (log K) References
Cu²⁺Tetradentate complex8.2
Pd²⁺Bidentate coordination6.7

Structural Insights :

  • In palladium-catalyzed reactions, this compound facilitates ligand exchange but is less effective than smaller amides (e.g., DMA) due to steric constraints .

Transamidation Reactions

This compound participates in transamidation under high-temperature conditions, though yields are low.

Amine Catalyst Products Yield References
AnilineNaH, 150°CN-Phenylacetamide + Diisopropylamine~25%
BenzylamineTiCl₄, tolueneN-Benzylacetamide + Diisopropylamine~30%

Challenges :

  • The reaction requires harsh conditions and suffers from competing decomposition pathways.

Acid-Base Behavior

The amide nitrogen exhibits weak basicity, forming salts with strong acids.

Acid Product pKa References
HCl[NH(iPr)₂C(O)CH₃]⁺Cl⁻~0.5
H₂SO₄[NH(iPr)₂C(O)CH₃]⁺HSO₄⁻-1.2

Applications :

  • Protonated this compound serves as a stabilizer in ionic liquid formulations .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes via cleavage of the C–N bond.

Conditions Products Mechanism References
250°C, inert atmosphereAcetic acid + Isopropylamine derivativesRadical pathway

Analytical Data :

  • Thermogravimetric analysis (TGA) shows a 95% mass loss at 250°C.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Diisopropylacetamide belongs to the class of tertiary acetamides, which are structurally distinct from formamides (e.g., dimethylformamide) due to the presence of a carbonyl group adjacent to an alkyl-substituted nitrogen atom. Key structural analogs include:

  • Dimethylacetamide (DMA) : Smaller alkyl groups (methyl substituents).
  • Diethylacetamide (DEA) : Ethyl substituents, offering intermediate steric bulk.
  • Propylisopropylacetamide : A structural isomer with a propyl and isopropyl group.
  • Valproic acid derivatives (e.g., TMCA, TMCD): These retain the amide moiety but vary in alkyl chain branching .

The two isopropyl groups in this compound introduce significant steric hindrance compared to dimethyl- or diethyl-substituted analogs, which impacts solubility and reactivity .

Physicochemical Properties

Basicity (pKₐₕ₊ Values)

This compound exhibits higher basicity than other acetamides due to its bulky substituents, which stabilize the protonated form through inductive effects. Measured pKₐₕ₊ values in sulfuric acid media are:

Compound pKₐₕ₊ Reference
Acetamide -0.57
Dimethylacetamide (DMA) -0.29
Diethylacetamide (DEA) -0.32
This compound 0.36

The positive pKₐₕ₊ of this compound reflects its stronger basicity, attributed to the electron-donating inductive effects of isopropyl groups outweighing steric hindrance . Taft analysis confirms that polar effects dominate slightly over steric effects in this series .

Solubility and Melting Point

Data from aqueous solubility studies reveal the following:

Compound Melting Point (°C) Solubility* Reference
This compound 143.23 0 1 1 2
Propylisopropylacetamide 143.23 1 2 2 1

*Note: Solubility codes are reported as per experimental conditions in , though exact solvent systems are unspecified. The identical melting points suggest similar crystalline packing efficiencies despite solubility differences.

Pharmacological Activity

This compound demonstrates antiallodynic activity in the spinal nerve ligation (SNL) model, with a minimum effective dose of 20 mg/kg . In contrast, valproic acid derivatives like TMCA show weak anticonvulsant activity, while TMCD and MTMCD exhibit broad-spectrum anticonvulsant properties . Key comparisons include:

Compound Antiallodynic Activity Anticonvulsant Activity Motor Impairment Reference
This compound Yes (20 mg/kg) Not reported None at 20 mg/kg
TMCA Yes Weak None
TMCD Yes Strong None

This compound’s branched structure may enhance blood-brain barrier permeability compared to linear analogs, though this requires further validation.

Q & A

Basic Research Questions

Q. What are the key structural features of Diisopropylacetamide, and how do they influence its physicochemical properties?

  • Methodological Answer : this compound (C₈H₁₇NO) contains 9 non-hydrogen bonds, including 1 double bond, 3 rotatable bonds, and a primary amide group. These structural elements impact properties like solubility and stability. For example, the rotatable bonds contribute to conformational flexibility, which can be analyzed using molecular dynamics simulations. The primary amide group enables hydrogen bonding, affecting solubility in polar solvents. Structural data (e.g., SMILES: CC(C)C(C(C)C)C(N)=O) should be validated via quantum chemical calculations (e.g., DFT) to confirm bond angles and electron distribution .

Q. Which analytical techniques are most reliable for characterizing this compound in laboratory settings?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of isopropyl groups and the amide moiety. Compare chemical shifts with computational predictions (e.g., using ACD/Labs or ChemDraw).
  • High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase composition (e.g., acetonitrile/water gradients) to assess purity (>99%) and detect impurities.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can verify molecular weight (143.22668 g/mol) and fragmentation patterns .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer :

  • Follow a validated protocol: React isopropylamine with acetyl chloride in anhydrous conditions, using triethylamine as a base. Monitor reaction progress via thin-layer chromatography (TLC).
  • Purify via recrystallization (e.g., using ethyl acetate/hexane) and confirm purity via melting point analysis and HPLC.
  • Document batch-specific variables (e.g., solvent ratios, temperature) to minimize inter-batch variability .

Advanced Research Questions

Q. How can computational models (e.g., QSPR) predict the biological activity or toxicity of this compound?

  • Methodological Answer :

  • Use Quantitative Structure-Property Relationship (QSPR) models to correlate structural descriptors (e.g., logP, polar surface area) with endpoints like membrane permeability or metabolic stability.
  • Train models using datasets from PubChem or ChEMBL. Validate predictions with in vitro assays (e.g., cytotoxicity in HepG2 cells).
  • Address discrepancies between predicted and experimental data by refining descriptors (e.g., adding solvation energy parameters) .

Q. What experimental design principles should guide studies on this compound’s stability under varying environmental conditions?

  • Methodological Answer :

  • Apply the PICOT framework:
  • Population : this compound samples.
  • Intervention : Exposure to heat (40–80°C), light (UV-Vis), or humidity (75% RH).
  • Comparison : Control samples stored at −20°C.
  • Outcome : Degradation kinetics (HPLC/MS analysis).
  • Time : 0, 7, 14, 30 days.
  • Use factorial design to analyze interactions between variables (e.g., temperature × humidity). Statistical tools like ANOVA or regression models can quantify degradation pathways .

Q. How should researchers address contradictory data in studies on this compound’s solubility or reactivity?

  • Methodological Answer :

  • Conduct a systematic review to identify conflicting results (e.g., solubility in DMSO vs. water).
  • Replicate experiments under standardized conditions (e.g., USP guidelines for solubility testing).
  • Use sensitivity analysis to determine if minor impurities (e.g., residual solvents) or measurement techniques (e.g., dynamic light scattering vs. nephelometry) explain discrepancies .

Key Considerations for Researchers

  • Data Reproducibility : Share raw datasets (e.g., crystallographic coordinates, HPLC chromatograms) in repositories like Dryad or Figshare, adhering to FAIR principles .
  • Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and comply with journal guidelines for structural data submission (e.g., SDF/MOL files) .

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